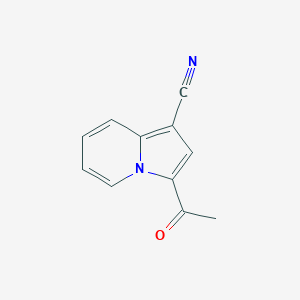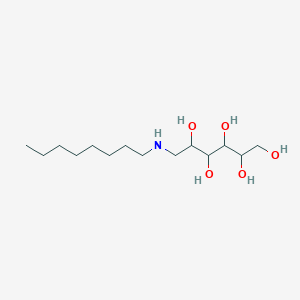
N-Octyl-D-glucamine
Vue d'ensemble
Description
1-Deoxy-1-(octylamino)-D-glucitol, also known as 1-Deoxy-1-(octylamino)-D-glucitol, is a useful research compound. Its molecular formula is C14H31NO5 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Deoxy-1-(octylamino)-D-glucitol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Deoxy-1-(octylamino)-D-glucitol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Séparation chirale de l'ofloxacine
N-Octyl-D-glucamine a été utilisé comme réactif chiral dans la séparation de l'ofloxacine, un médicament important aux effets antibactériens . La résolution chirale des composés est un défi majeur dans le monde entier. This compound a été utilisé comme monomère, avec l'ofloxacine comme molécules modèles pour préparer un polymère moléculaire imprimé sur une surface magnétique . Cette méthode a permis de surmonter le défi consistant à obtenir des énantiomères purs à utiliser comme molécules modèles lors de la préparation de MIP chirales .
2. Préparation de polymères moléculaires imprimés sur une surface magnétique chirale (MMIPs) this compound a été utilisé dans la préparation de MMIPs chirales . Ces polymères ont été utilisés pour la résolution rapide de l'ofloxacine . Le polymère chiral peut être combiné avec de l'(+)-ofloxacine, finalement de l'(-)-ofloxacine a été isolé . Cette méthode fournit une méthode simple, rapide et économique pour séparer les composés chiraux .
Mécanisme D'action
Target of Action
N-Octyl-D-glucamine is primarily used as a chiral resolving agent for non-steroidal anti-inflammatory drugs such as Naproxen and Ibuprofen, as well as for pesticides like Metalaxyl . It plays a crucial role in the separation of these chiral drugs and pesticides .
Mode of Action
This is achieved through various methods, including enzymatic methods, chromatography, induced crystallization, and the use of basic resolving agents .
Biochemical Pathways
It is known that the compound plays a significant role in the separation of chiral compounds, which can affect various biochemical pathways depending on the specific compounds being separated .
Result of Action
The primary result of this compound’s action is the successful separation of chiral compounds. This can have various molecular and cellular effects depending on the specific compounds being separated. For example, in the case of non-steroidal anti-inflammatory drugs, the separation of these compounds can lead to different therapeutic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, the pH of the environment, and the temperature can all affect the compound’s ability to separate chiral compounds .
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-6-(octylamino)hexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO5/c1-2-3-4-5-6-7-8-15-9-11(17)13(19)14(20)12(18)10-16/h11-20H,2-10H2,1H3/t11-,12+,13+,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRRNJJURLBXWLL-REWJHTLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCC(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177874 | |
| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23323-37-7 | |
| Record name | N-Octylglucamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23323-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023323377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Deoxy-1-(octylamino)-D-glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-deoxy-1-(octylamino)-D-glucitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.424 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-Octyl-D-glucamine in the pharmaceutical industry?
A1: this compound is primarily recognized for its role as a resolving agent in the pharmaceutical industry. It effectively resolves racemic mixtures of chiral drugs, enabling the isolation of single enantiomers like S-(+)-ketoprofen [] and S-(+)-flurbiprofen [].
Q2: How is this compound synthesized?
A2: A common method for synthesizing this compound is through the catalytic hydrogenation of D-glucose with n-octylamine. This reaction is typically carried out in the presence of a catalyst like Raney nickel or a palladium complex [, , , ]. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound.
Q3: What are the advantages of using a palladium complex of MgO-supported melamine-formaldehyde polymer as a catalyst in this compound synthesis?
A3: Compared to traditional Raney nickel catalysts, palladium complexes of MgO-supported melamine-formaldehyde polymer offer several advantages. These include easier preparation, reduced environmental impact due to the absence of pollutants during synthesis, higher purity of the resulting this compound, and the possibility of catalyst reuse [, ].
Q4: Beyond chiral resolution, are there other applications of this compound?
A4: Yes, this compound has shown promise in other applications. For instance, it acts as a building block in the synthesis of innovative polymers. One example is an amphiphilic alternating copolymer with benzoxaborole ester linkages (P(NODGA-alt-PBA)), which forms nanoaggregates responsive to stimuli like CO2, lactic acid, and H2O2 []. These nanoaggregates have potential in targeted drug delivery systems.
Q5: What makes the P(NODGA-alt-PBA) copolymer particularly interesting for drug delivery?
A5: This copolymer self-assembles into nanoaggregates that can encapsulate drugs. Upon exposure to specific stimuli like CO2, lactic acid, or H2O2, the benzoxaborole ester bonds within the copolymer break down, leading to the controlled release of the drug []. This stimuli-responsive behavior makes it a promising candidate for targeted drug delivery applications.
Q6: Are there any studies on the solubility of this compound and its derivatives?
A6: Yes, researchers have investigated the solution thermodynamics of S-ibuprofen this compound salt in various ethanol-water mixtures []. This research helps understand how the solubility of this compound derivatives changes in different solvent systems, which is crucial for pharmaceutical formulation development.
Q7: What are the environmental implications of using this compound?
A7: While this compound offers several advantages, research on its environmental impact and degradation pathways is limited. Investigating its ecotoxicological effects and developing strategies for its recycling and waste management are crucial for ensuring its sustainable use [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


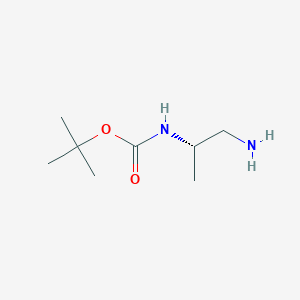



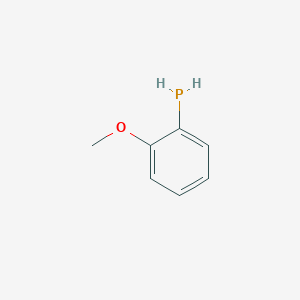

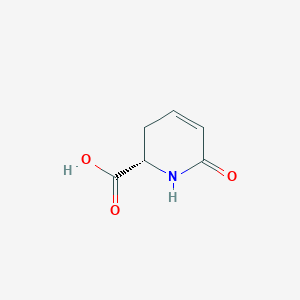
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)


![Methyl 4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6,7,8-hexahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B139767.png)
